molecular formula C32H18 B093626 Naphtho[8,1,2-hij]hexaphene CAS No. 196-27-0

Naphtho[8,1,2-hij]hexaphene

Cat. No. B093626
CAS RN: 196-27-0
M. Wt: 402.5 g/mol
InChI Key: YVSHGNZCYKCBKL-UHFFFAOYSA-N
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Description

Naphtho[8,1,2-hij]hexaphene is a polycyclic aromatic hydrocarbon (PAH) that has gained attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is composed of six fused naphthalene rings, making it a highly conjugated system with interesting electronic and optical properties.

Scientific Research Applications

  • Naphtho[8,1,2-hij]hexaphene and related compounds have been explored in the synthesis of complex polycyclic aromatic compounds, contributing to the development of advanced organic materials (Fujisawa et al., 1999).

  • These compounds are also significant in the development of conducting polymers. For instance, derivatives like Naphtho[2,3-c]thiophene have been synthesized for applications in fields like electronics (Ikenoue, 1990).

  • The Diels-Alder reaction involving Naphtho[2,1-b]thiophene derivatives shows potential in the synthesis of new organic compounds, which can have implications in material science and chemical synthesis (KobayashiKeiji & MutaiKiyoshi, 1977).

  • Naphtho[2,1-b]thiophene and its derivatives have been used in regiospecific functionalization processes in organic chemistry, contributing to the development of new chemical synthesis methods (Hanekamp et al., 1989).

  • Biodesulfurization research has utilized Naphtho[2,1-b]thiophene derivatives. This application is particularly relevant in environmental science and industrial processing, such as in the treatment of diesel oil (Furuya et al., 2001).

  • In the field of photovoltaics, Naphtho[1,2-b:5,6-b′]dithiophene-based materials have been developed as electron donors in organic solar cells, indicating their role in renewable energy technologies (Dutta et al., 2012).

  • The synthesis and functionalization of these compounds, like 3-Bromonaphtho[2,3- b ]thiophene, are important for creating new materials with potential applications in various fields, including medicine and electronics (Burke et al., 2022).

  • There is ongoing research into the spectroscopic investigation of these compounds, which helps in understanding their fluorescence emission behavior. This knowledge is critical for their application in spectroscopy and sensor technologies (Tucker et al., 1992).

properties

IUPAC Name

octacyclo[14.14.2.02,11.04,9.012,32.019,31.020,29.022,27]dotriaconta-1(30),2,4,6,8,10,12,14,16(32),17,19(31),20,22,24,26,28-hexadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H18/c1-2-7-21-15-27-24(14-20(21)6-1)18-30-29-17-23-9-4-3-8-22(23)16-28(29)25-11-5-10-19-12-13-26(27)32(30)31(19)25/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSHGNZCYKCBKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C4=C5C(=CC3=CC2=C1)C6=CC7=CC=CC=C7C=C6C8=CC=CC(=C85)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348276
Record name Naphtho[8,1,2-hij]hexaphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphtho[8,1,2-hij]hexaphene

CAS RN

196-27-0
Record name Naphtho[8,1,2-hij]hexaphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
JC Fetzer - 2000 - books.google.com
Polycyclic aromatic hydrocarbons (PAHs) are the first type of chemicals that were ever discovered to cause cancer in humans. They are found in cigarette smoke, in barbecued and …
Number of citations: 167 books.google.com

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